Home > Products > Screening Compounds P128732 > Bay 41-4109 racemate
Bay 41-4109 racemate -

Bay 41-4109 racemate

Catalog Number: EVT-255767
CAS Number:
Molecular Formula: C18H13ClF3N3O2
Molecular Weight: 395.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bay 41-4109 is a synthetic heteroaryldihydropyrimidine (HAP) compound that has garnered significant attention in HBV research. [, , ] This compound acts as a potent inhibitor of HBV replication, specifically targeting the assembly process of the viral capsid. [, , , ] Unlike nucleoside analogs that target the viral polymerase, Bay 41-4109 offers a novel approach to disrupt the HBV lifecycle. [, ] This unique mechanism of action makes Bay 41-4109 a valuable tool for studying HBV capsid assembly and for exploring its potential as a therapeutic target.

Future Directions
  • Detailed structure-activity relationship studies: Comprehensive structure-activity relationship studies will be crucial to understand the specific structural features of Bay 41-4109 responsible for its antiviral activity. [] This knowledge will guide the design of more potent and selective inhibitors.
  • In vivo efficacy and safety profiling: Further preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Bay 41-4109 and its derivatives. [, ]
  • Combination therapy studies: Exploring the potential of Bay 41-4109 in combination with existing HBV therapies, such as nucleoside analogs or interferons, could lead to more effective treatment regimens with enhanced viral suppression and reduced risk of resistance development. []

HAP-1

Compound Description: HAP-1 is a heteroaryldihydropyrimidine (HAP) compound similar to Bay 41-4109. In the context of Hepatitis B virus (HBV) research, HAP-1 has been shown to affect HBV capsid assembly by stabilizing specific assembly intermediates. []

Relevance: HAP-1 is structurally related to Bay 41-4109 racemate, both belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. They share a common core structure but differ in their substituent groups, which likely contributes to their distinct effects on HBV capsid assembly. While both compounds interfere with the assembly process, Bay 41-4109 racemate does not stabilize assembly intermediates like HAP-1, indicating a different mechanism of action. []

GLS4

Compound Description: GLS4 is another compound that disrupts HBV core particle assembly, similar to Bay 41-4109 racemate. In studies using HepAD38 cells, GLS4 displayed potent antiviral activity against HBV by inhibiting virus accumulation and reducing HBV replicative forms in the liver. It also showed a favorable toxicity profile compared to Bay 41-4109. []

Relevance: GLS4 is considered structurally related to Bay 41-4109 racemate due to their shared mechanism of action: both trigger aberrant HBV core particle assembly, a crucial step in the virus replication cycle. [] This suggests significant structural similarities, although the specific structural relationship is not explicitly detailed in the provided papers.

Overview

Bay 41-4109 racemate is a racemic mixture comprising both R- and S-isomers of Bay 41-4109, a compound recognized for its potent inhibitory effects against the human hepatitis B virus. It exhibits an IC50 value of approximately 53 nM, indicating its effectiveness in suppressing viral replication. The compound belongs to the heteroaryldihydropyrimidine class, which is characterized by its unique structural features that contribute to its antiviral properties .

Source and Classification

Bay 41-4109 was originally developed as a therapeutic agent targeting hepatitis B virus replication. It has been classified as an antiviral compound due to its specific action on the viral capsid assembly process. The compound is synthesized through various chemical reactions that form the pyrimidine core structure, which is essential for its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bay 41-4109 racemate involves several key steps:

  1. Formation of the Pyrimidine Ring: The synthesis begins with the construction of the pyrimidine ring through reactions of appropriate starting materials under controlled conditions.
  2. Substituent Introduction: Various substituents are introduced to the pyrimidine ring via substitution reactions, enhancing the compound's biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the racemic mixture .

The synthetic route typically employs reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens) to achieve desired modifications to the molecular structure.

Molecular Structure Analysis

Bay 41-4109 possesses a complex molecular structure characterized by a dihydropyrimidine core with specific substituents that enhance its interaction with viral components. The chemical structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₃ClF₂N₂O₂
  • Molecular Weight: 324.72 g/mol
  • Structural Features: The molecule includes a methyl group, a chloro group, and fluorinated phenyl rings, which are critical for its activity against hepatitis B virus .
Chemical Reactions Analysis

Reactions and Technical Details

Bay 41-4109 undergoes various chemical reactions that modify its structure and enhance its efficacy:

  • Oxidation: This reaction can yield oxidized derivatives that may possess altered antiviral activity.
  • Reduction: Reduction reactions allow for modifications that can improve solubility or bioavailability.
  • Substitution Reactions: These are commonly employed to introduce different functional groups into the molecule, potentially enhancing its interaction with viral targets .

The specific reaction conditions and reagents used can significantly influence the yield and purity of Bay 41-4109 during synthesis.

Mechanism of Action

Process and Data

Bay 41-4109 exerts its antiviral effects primarily by destabilizing the assembly of the hepatitis B virus capsid. The mechanism involves:

  1. Target Interaction: The compound binds to the viral core protein, hepatitis B virus core antigen, leading to accelerated and misdirected capsid assembly.
  2. Inhibition of Viral Release: By stabilizing preformed capsids, Bay 41-4109 inhibits the release of viral DNA into host cells, effectively reducing viral replication levels in both in vitro and in vivo models .
  3. Dose-Dependent Efficacy: Studies have shown that Bay 41-4109 demonstrates dose-dependent inhibition of HBV DNA release and cytoplasmic HBcAg levels, with significant reductions observed at concentrations as low as 32.6 nM .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bay 41-4109 racemate exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It maintains stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Bioavailability: Pharmacokinetic studies indicate rapid absorption with a bioavailability of approximately 30% in animal models .

These properties are crucial for optimizing formulations intended for therapeutic use against hepatitis B virus.

Applications

Scientific Uses

Bay 41-4109 has significant applications in scientific research and therapeutic development:

  1. Antiviral Research: It serves as a model compound for studying capsid assembly mechanisms in hepatitis B virus and developing new antiviral agents.
  2. Drug Development: Ongoing research focuses on modifying Bay 41-4109 to create more effective derivatives with improved pharmacological profiles.
  3. Preclinical Studies: The compound has been extensively evaluated in preclinical models, demonstrating its potential for treating chronic hepatitis B infections without significant toxicity .
Virological Mechanisms of Hepatitis B Virus (HBV) Inhibition

Molecular Interactions with HBV Capsid Assembly Pathways

Bay 41-4109 racemate exerts its antiviral activity through targeted molecular interactions with hepatitis B virus (HBV) core proteins, specifically disrupting the normal pathway of capsid assembly. The HBV capsid is an icosahedral structure composed of 120 identical core protein dimers that serve as a critical structural component for viral genome packaging and replication [4] [8]. Biochemical studies reveal that Bay 41-4109 binds at the dimer-dimer interface of core proteins, inducing conformational changes that alter assembly kinetics [1] [10]. This binding occurs through specific interactions with hydrophobic pockets at the interdimer interface, effectively locking the dimers into configurations incompatible with proper capsid formation [4] [6].

The compound's interaction fundamentally changes the thermodynamics of capsid assembly. Normally, HBV capsid assembly follows a nucleated growth mechanism with a slow initial phase (lag phase) followed by rapid elongation. Bay 41-4109 racemate accelerates the nucleation phase while simultaneously disrupting the elongation phase, resulting in structurally defective capsids [4] [8]. In vitro studies demonstrate that this acceleration occurs at remarkably low compound-to-dimer ratios, with significant effects observed at ratios as low as 1:5 (inhibitor molecule:dimer) [4]. The binding stoichiometry directly influences the degree of structural aberration, with increasing compound ratios producing progressively more malformed capsid structures [1] [10].

Table 1: Bay 41-4109 Racemate Effects on HBV Capsid Assembly Kinetics

Compound:Dimer RatioAssembly KineticsStructural OutcomeElectron Microscopy Observations
1:10Accelerated nucleationPartially formed capsidsIrregular spherical structures
1:5Significantly accelerated nucleationNon-capsid polymersTubular and amorphous aggregates
1:2Hyper-acceleration with premature terminationGrossly malformed assembliesLarge aggregated polymers
1:1Complete kinetic disruptionNo recognizable capsidsMassive amorphous aggregates

Disruption of Nucleocapsid Polymerization via Non-Capsid Polymer Formation

The disruption of normal nucleocapsid polymerization represents a hallmark mechanism of Bay 41-4109 racemate. At sub-stoichiometric concentrations, the compound induces the formation of non-capsid polymers that deviate structurally and functionally from native capsids [4] [10]. These aberrant structures lack the precise geometry necessary for efficient packaging of viral pregenomic RNA and reverse transcriptase, effectively terminating the viral replication cycle [4] [8]. Cryo-electron microscopy studies reveal that these non-capsid polymers exhibit heterogeneous morphology, predominantly appearing as tubular or amorphous aggregates rather than the consistent icosahedral symmetry of functional capsids [4].

The destabilization effect of Bay 41-4109 racemate on preformed capsids demonstrates a fascinating biphasic concentration dependence. At low compound-to-dimer ratios (approximately 1:2), the compound exhibits a stabilizing effect on existing capsids, potentially through cross-linking adjacent dimers [4]. However, at higher ratios (≥1:1), it induces significant structural instability, leading to the disintegration of capsids into large non-capsid polymers [4] [10]. This suggests the existence of two distinct classes of binding sites on HBV capsids: stabilization sites that reinforce capsid integrity when occupied, and destabilization sites that disrupt quaternary structure when bound [4].

The formation of non-capsid polymers follows a cooperative binding model, wherein initial binding events facilitate subsequent compound binding through allosteric effects [4]. This cooperative mechanism explains the potent antiviral activity achieved at relatively low compound concentrations compared to the total number of potential binding sites per capsid (120 dimers per capsid). Biochemical assays confirm that these non-capsid polymers are incapable of supporting reverse transcription, effectively blocking viral genome replication even when formed in the presence of viral nucleic acids [8] [10].

Table 2: Polymerization Outcomes Based on Compound-to-Dimer Ratios

Compound:Dimer RatioEffect on Free DimersEffect on Preformed CapsidsFunctional Consequence
1:10Accelerated malassemblyStabilizationReduced genome packaging efficiency
1:5Non-capsid polymer formationPartial stabilizationInhibition of reverse transcription
1:2Predominant non-capsid polymersInitial stabilization followed by destabilizationComplete blockade of viral maturation
1:1Exclusive non-capsid polymer formationCapsid disintegrationAggregation of viral components

Dose-Dependent Suppression of Cytoplasmic HBcAg Levels

Bay 41-4109 racemate demonstrates a robust dose-dependent suppression of hepatitis B core antigen (HBcAg) in the cytoplasm of infected hepatocytes, which correlates directly with its antiviral efficacy [1] [7]. Quantitative analysis in HepG2.2.15 cells (which constitutively produce HBV particles) reveals differential IC50 values for various viral components: 32.6 nM for extracellular HBV DNA and 132 nM for cytoplasmic HBcAg levels [1] [3]. This hierarchy of inhibition (DNA > HBcAg) suggests that the compound's primary mechanism—capsid disruption—immediately affects viral DNA packaging and release, with HBcAg reduction following as a downstream consequence [3] [7].

The temporal dynamics of HBcAg suppression follow a distinct pattern. Within 24 hours of treatment initiation, cytoplasmic HBcAg levels show minimal reduction despite significant decreases in extracellular HBV DNA. By 72-96 hours, a pronounced dose-dependent decrease in HBcAg becomes evident, indicating that the compound affects both the formation and stability of core protein complexes [3] [7]. This delayed effect likely results from the compound's action on newly synthesized core proteins, as it preferentially interacts with assembly intermediates rather than mature capsids [4] [8].

Mathematical modeling of dose-response relationships reveals a Hill coefficient >1 for HBcAg suppression, indicating positive cooperativity in the compound's mechanism of action [3] [7]. This cooperativity aligns with the previously described allosteric effects on capsid assembly. Importantly, the reduction in cytoplasmic HBcAg directly correlates with decreased viral replication competence, as evidenced by the near-complete absence of Dane particles (mature HBV virions) in cell culture supernatants at concentrations ≥200 nM [1] [7]. In vivo validation using HBV-transgenic mice confirms that Bay 41-4109 racemate treatment reduces both viral DNA and HBcAg in liver tissue in a dose-dependent manner, with efficacy comparable to lamivudine (3TC), a nucleoside analogue standard-of-care treatment [1] [10].

Table 3: Dose-Response Profile in HepG2.2.15 Cells

Properties

Product Name

Bay 41-4109 racemate

IUPAC Name

methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

Molecular Formula

C18H13ClF3N3O2

Molecular Weight

395.8 g/mol

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)

InChI Key

FVNJBPMQWSIGJK-UHFFFAOYSA-N

SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.